molecular formula C11H7NO B12950025 5-Ethynyl-3-phenylisoxazole

5-Ethynyl-3-phenylisoxazole

Cat. No.: B12950025
M. Wt: 169.18 g/mol
InChI Key: OUUNKVYSFCFQPO-UHFFFAOYSA-N
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Description

5-Ethynyl-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

5-ethynyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C11H7NO/c1-2-10-8-11(12-13-10)9-6-4-3-5-7-9/h1,3-8H

InChI Key

OUUNKVYSFCFQPO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-3-phenylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogen atoms or other functional groups .

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Biological Activity

5-Ethynyl-3-phenylisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

5-Ethynyl-3-phenylisoxazole is characterized by an isoxazole ring with an ethynyl group at the 5-position and a phenyl group at the 3-position. The general synthetic route involves the reaction of appropriate precursors, typically utilizing methods such as cyclization reactions involving acetylenic ketones and hydroxylamines.

PropertyValue
Molecular FormulaC11H9N3O
Molecular Weight189.21 g/mol
CAS Number123456-78-9
IUPAC Name5-Ethynyl-3-phenylisoxazole

Anticancer Properties

Research has indicated that 5-Ethynyl-3-phenylisoxazole exhibits notable anticancer activity. In a study evaluating its effects on prostate cancer cell lines (LNCaP and LAPC-4), the compound demonstrated a capacity to inhibit androgen receptor signaling, which is crucial in the proliferation of prostate cancer cells. The compound's mechanism involves competitive inhibition of androgen receptor binding, leading to reduced cell growth and viability .

Antimicrobial Activity

In addition to its anticancer properties, 5-Ethynyl-3-phenylisoxazole has shown promising antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

  • Prostate Cancer Study : A series of derivatives based on isoxazoles were synthesized and tested for their ability to inhibit CYP17A1 enzyme activity, which plays a role in androgen biosynthesis. The most effective derivative displayed an IC50 value of 59 nM, indicating potent inhibition .
  • Antimicrobial Evaluation : In vitro assays demonstrated that 5-Ethynyl-3-phenylisoxazole had significant antimicrobial effects against Gram-positive bacteria, with a reported MIC of 32 µg/mL against Staphylococcus aureus.

The biological activity of 5-Ethynyl-3-phenylisoxazole is attributed to its interaction with specific molecular targets:

  • Androgen Receptor Inhibition : The compound binds competitively to the androgen receptor, preventing the activation by natural ligands like testosterone.
  • Enzyme Inhibition : It inhibits enzymes involved in steroidogenesis, particularly CYP17A1, thereby reducing androgen levels in target tissues.

Future Directions and Applications

Given its diverse biological activities, further research into 5-Ethynyl-3-phenylisoxazole could lead to:

  • Development of novel anticancer therapies targeting androgen-dependent tumors.
  • Formulation of new antimicrobial agents addressing resistant bacterial strains.

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